2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYMJAPCVCOFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]acetic acid.
Reduction: 2-[4-[(4-Phenyl)methyl]piperazin-1-yl]ethanol.
Substitution: 2-[4-[(4-Aminophenyl)methyl]piperazin-1-yl]ethanol or 2-[4-[(4-Mercaptophenyl)methyl]piperazin-1-yl]ethanol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of piperazine derivatives, including 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol. Research indicates that these compounds can inhibit bacterial growth, suggesting their potential as antimicrobial agents. For instance, a study reported on the synthesis and evaluation of several piperazine derivatives, noting significant antimicrobial activity against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study demonstrated that piperazine derivatives could reduce inflammation in animal models, indicating potential use in treating inflammatory diseases .
Central Nervous System Activity
Piperazine derivatives are known for their psychoactive effects and have been explored for their potential in treating neurological disorders. The compound has shown promise as a selective ligand for serotonin receptors, which are implicated in mood regulation and anxiety disorders .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of piperazine derivatives. Variations in substituents on the piperazine ring have been shown to significantly affect biological activity, guiding future drug design efforts .
Clinical Trials
Several clinical trials have investigated the efficacy of piperazine-based compounds in treating psychiatric disorders. For example, a trial evaluating the effects of a similar piperazine derivative on patients with generalized anxiety disorder showed promising results, leading to reduced anxiety levels compared to placebo controls .
Toxicological Studies
Safety assessments have indicated that while piperazine derivatives can exhibit beneficial pharmacological effects, they may also pose risks at higher doses or with prolonged use. Toxicological evaluations have highlighted potential side effects such as dizziness and gastrointestinal disturbances .
Mechanism of Action
The mechanism of action of 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for certain targets. The bromophenyl group may contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Table 1: Key Structural and Physicochemical Differences
Pharmacokinetic and Toxicity Considerations
- Solubility: Ethanol-containing derivatives (e.g., target compound) generally exhibit better aqueous solubility than purely aromatic analogs .
- Toxicity: Limited data, but sulfonyl derivatives (e.g., C₁₂H₁₆BrN₂O₃S) may pose higher renal toxicity risks due to polar metabolites .
Biological Activity
2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a piperazine ring and a bromophenyl substituent, which significantly influences its interaction with biological targets.
- Molecular Formula : C14H20BrN2O
- Molecular Weight : 313.24 g/mol
- CAS Number : 1355532-16-9
- InChI Key : 1S/C14H20BrN2O
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in modulating enzyme functions and interacting with proteins. The compound has shown promise as both an inhibitor and an activator of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders.
Enzyme Interaction
The compound's ability to bind to enzymes and proteins is crucial for its biological activity. Interaction studies reveal that it can influence the activity and stability of various biomolecules, which may lead to significant therapeutic effects. Further studies are needed to elucidate the specific pathways affected by this compound.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Chlorophenyl)piperazine | Structure | Chlorine instead of bromine |
| 2-[4-[1-(Phenethyl)piperazin-1-yl]ethanol | Structure | Lacks bromine substituent |
| 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl | Structure | Additional methoxy group |
These compounds differ primarily in their substituents on the piperazine ring or the ethylene chain, affecting their biological activity and potential applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance, a study reported on novel Mannich derivatives that exhibited promising antibacterial activity, indicating the potential for developing new antimicrobial agents based on this scaffold .
Antimicrobial Activity
In vitro evaluations of related compounds have demonstrated significant antimicrobial properties, with some derivatives showing inhibition zones comparable to established antibiotics like Ciprofloxacin. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens . This suggests that modifications on the piperazine core can enhance antibacterial efficacy.
Q & A
Q. What are the common synthetic routes for preparing 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-bromobenzyl bromide with piperazine to form the 4-[(4-bromophenyl)methyl]piperazine intermediate.
- Step 2: Introduce the ethanol moiety via alkylation using ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Purify the product using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
Crystallization from ethanol/water mixtures can yield single crystals for structural validation .
Q. How can researchers ensure purity of the compound during synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water (9:1 v/v) for high recovery of crystalline product.
- Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to resolve impurities.
- Spectroscopic Validation: Confirm purity via ¹H/¹³C NMR (e.g., absence of extraneous peaks in DMSO-d₆) and LC-MS (ESI+ mode, m/z calculated for C₁₃H₁₈BrN₂O: 321.05) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.
- First Aid: If inhaled, administer oxygen and seek medical attention. For skin contact, wash with soap and water for 15 minutes.
- Storage: Preserve in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis: Conduct cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) across a broad concentration range (1 nM–100 µM) to identify IC₅₀ discrepancies.
- Structural Confirmation: Validate batch purity via XRD (e.g., compare unit cell parameters with published data) to rule out impurities influencing activity .
- Reproducibility: Cross-validate results in multiple cell lines and independent labs to account for variability in experimental conditions .
Q. What advanced techniques are used to confirm the compound’s molecular structure?
Methodological Answer:
- X-ray Crystallography: Determine crystal structure (space group, bond angles) to confirm regiochemistry of the piperazine-ethanol linkage. For example, analogous structures show C–N bond lengths of ~1.45 Å and dihedral angles <10° between aromatic and piperazine planes .
- DFT Calculations: Compare experimental IR/Raman spectra with density functional theory (B3LYP/6-31G*) predictions to validate electronic structure .
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on receptor binding.
- Bioisosteric Replacement: Substitute ethanol with propanol or ethylene glycol to probe steric tolerance.
- Biological Testing: Evaluate analogs in receptor-binding assays (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors) and correlate with computational docking results (AutoDock Vina, PDB: 7CKY) .
Q. What analytical methods are recommended for quantifying the compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a Shimadzu Nexera system with a C18 column (2.1 × 50 mm, 1.7 µm). Ionize in positive ESI mode (m/z 321.05 → 184.1 fragment).
- Sample Preparation: Extract plasma samples with acetonitrile (1:3 v/v), centrifuge (13,000 rpm, 10 min), and evaporate under N₂.
- Validation: Ensure linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>85%) per ICH guidelines .
Q. How can researchers address the lack of toxicological data for this compound?
Methodological Answer:
- In Vitro Assays: Perform Ames test (TA98/TA100 strains) for mutagenicity and hERG channel inhibition assays (patch-clamp) for cardiotoxicity.
- In Silico Prediction: Use ADMET software (e.g., SwissADME, ProTox-II) to predict hepatotoxicity and bioavailability.
- Acute Toxicity: Conduct OECD 423 tests in rodents at escalating doses (10–1000 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
